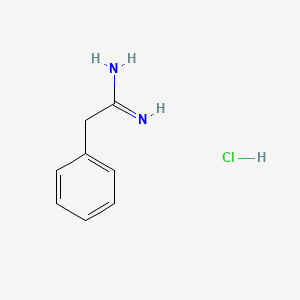

2-Phenylethanimidamide hydrochloride

Description

The exact mass of the compound 2-Phenylethanimidamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Phenylethanimidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylethanimidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenylethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.ClH/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSBLGBWNYUPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2498-46-6 | |

| Record name | 2-phenylethanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenylethanimidamide Hydrochloride: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Phenylethanimidamide hydrochloride (CAS No. 2498-46-6), a molecule of interest in medicinal chemistry and drug development. This document delves into its fundamental chemical and physical properties, outlines a detailed synthetic pathway, and explores its potential pharmacological relevance based on the activities of structurally related compounds.

Introduction and Chemical Identity

2-Phenylethanimidamide hydrochloride, also known by its synonyms Benzeneethanimidamide hydrochloride and 2-Phenylacetimidamide hydrochloride, is a hydrochloride salt of an imidamide functional group attached to a phenylethyl backbone. The presence of the imidamide group, a nitrogen analog of a carboxylic acid, imparts unique chemical characteristics and potential for biological activity. Its hydrochloride salt form generally enhances stability and solubility in aqueous media, which is advantageous for experimental and pharmaceutical applications.[1][2]

The core structure, consisting of a phenyl group and an ethanimidamide moiety, suggests its potential as a versatile building block in the synthesis of more complex molecules.[1][2] The imidamide functional group is a known pharmacophore in various bioactive compounds, suggesting that 2-Phenylethanimidamide hydrochloride could be a valuable scaffold for drug discovery programs.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is paramount for its application in research and development. 2-Phenylethanimidamide hydrochloride is typically a white to off-white crystalline solid.[1][2] Its solubility in water and various organic solvents makes it amenable to a range of reaction conditions and formulation strategies.[1][2]

A summary of its key physical and chemical properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 2498-46-6 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₁ClN₂ | [1][2][3][4][5] |

| Molecular Weight | 170.64 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Boiling Point | 279.6 °C at 760 mmHg | [1] |

| Solubility | Soluble in water and various organic solvents | [1][2] |

Synthesis and Reactivity

The synthesis of 2-Phenylethanimidamide hydrochloride is most classically achieved through the Pinner reaction, a well-established method for converting nitriles into imidates, which are then readily transformed into amidines.[6] This two-step process offers a reliable route to the target compound from commercially available starting materials.

Synthetic Pathway Overview

The synthesis commences with the reaction of 2-phenylacetonitrile with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride gas. This acid-catalyzed addition forms the corresponding ethyl 2-phenylethanimidate hydrochloride, also known as a Pinner salt. The subsequent step involves the ammonolysis of this intermediate, where treatment with ammonia displaces the ethoxy group to yield the final product, 2-Phenylethanimidamide hydrochloride.

Caption: Synthetic pathway for 2-Phenylethanimidamide hydrochloride.

Detailed Experimental Protocol: Synthesis via Pinner Reaction

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of 2-Phenylethanimidamide hydrochloride.

Materials:

-

2-Phenylacetonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (gas or solution in ethanol)

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Drying tube (e.g., with calcium chloride)

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

Step 1: Formation of Ethyl 2-phenylethanimidate Hydrochloride (Pinner Salt)

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve 2-phenylacetonitrile (1 equivalent) in a minimal amount of anhydrous ethanol.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be carefully controlled to maintain the temperature below 10 °C.

-

Continue the addition of HCl gas until the solution is saturated and a precipitate of the Pinner salt begins to form.

-

Allow the reaction mixture to stand at a low temperature (e.g., in a refrigerator) for several hours or overnight to ensure complete precipitation.

-

Collect the crystalline ethyl 2-phenylethanimidate hydrochloride by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Ammonolysis to 2-Phenylethanimidamide Hydrochloride

-

Suspend the dried Pinner salt in a fresh portion of anhydrous ethanol in a clean, dry flask.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of ammonia in ethanol or bubble anhydrous ammonia gas through the stirred suspension.

-

Continue the addition of ammonia until the reaction is complete, which can be monitored by the disappearance of the starting imidate salt (e.g., by thin-layer chromatography).

-

Upon completion, the product, 2-Phenylethanimidamide hydrochloride, will precipitate from the solution.

-

Collect the solid product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

Self-Validation: The purity of the intermediate and final product should be assessed at each stage using appropriate analytical techniques such as melting point determination and spectroscopic analysis (NMR, IR). The formation of the desired product can be confirmed by the characteristic shifts in the NMR spectrum and the appearance of N-H stretching and C=N stretching bands in the IR spectrum.

Reactivity and Stability

2-Phenylethanimidamide hydrochloride, as a salt, is generally more stable than its free base form. The imidamide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of the corresponding amide or carboxylic acid. Therefore, it should be stored in a cool, dry place, protected from moisture. The reactivity of the imidamide group also allows for further chemical modifications, making it a useful intermediate in the synthesis of other nitrogen-containing heterocyclic compounds.

Potential Applications in Drug Development

While specific biological activity data for 2-Phenylethanimidamide hydrochloride is not extensively reported in publicly available literature, the broader class of amidine-containing compounds has shown significant promise in medicinal chemistry.

Rationale for Pharmacological Interest

The amidine moiety is a key structural feature in a variety of pharmacologically active compounds. It is known to interact with various biological targets, including enzymes and receptors, often through hydrogen bonding and electrostatic interactions. Compounds containing the amidine group have been investigated for a wide range of therapeutic applications, including as antimicrobial, antifungal, and antiparasitic agents. They are also known to act as enzyme inhibitors, for example, of proteases and kinases.

Caption: Potential areas of pharmacological interest for 2-Phenylethanimidamide hydrochloride.

Future Directions for Research

Given the structural features of 2-Phenylethanimidamide hydrochloride, future research could focus on screening this compound and its derivatives for various biological activities. Key areas of investigation could include:

-

Antimicrobial Assays: Evaluating its efficacy against a panel of bacterial and fungal strains.

-

Enzyme Inhibition Assays: Screening against relevant enzyme targets, such as proteases, kinases, or other enzymes implicated in disease pathways.

-

Receptor Binding Studies: Investigating its potential to modulate the activity of G-protein coupled receptors (GPCRs) or ion channels.

The synthesis of a library of derivatives by modifying the phenyl ring or the imidamide group could also be a fruitful avenue for establishing structure-activity relationships (SAR) and optimizing for potency and selectivity.

Conclusion

2-Phenylethanimidamide hydrochloride is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. This guide has provided a detailed overview of its fundamental properties, a robust synthetic protocol, and a rationale for its further investigation in the field of drug discovery. As a versatile building block and a potential pharmacophore, 2-Phenylethanimidamide hydrochloride warrants further exploration by researchers and scientists in their quest for novel therapeutic agents.

References

-

Chemsrc. (2024, January 15). 2-Phenylethanimidamide hydrochloride (1:1). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylacetamide. Coll. Vol. 3, p.715 (1955); Vol. 28, p.90 (1948). Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Phenylethanimidamide Hydrochloride: A Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethanimidamide hydrochloride (CAS No. 2498-46-6), also known as 2-phenylacetimidamide hydrochloride, is a valuable chemical entity within the landscape of organic synthesis and medicinal chemistry. While not extensively characterized as a pharmacologically active agent itself, its true significance lies in its role as a versatile synthetic intermediate. The presence of a reactive imidamide functional group, coupled with a phenyl moiety, makes it a key building block for the construction of more complex molecules, particularly those containing amidine or related heterocyclic scaffolds.

This technical guide provides a comprehensive overview of 2-Phenylethanimidamide hydrochloride, focusing on its chemical properties, a detailed, field-proven synthesis protocol, its potential applications as a synthon in drug discovery, and essential safety and handling information. The content is structured to deliver not just procedural steps, but the underlying chemical principles and rationale, empowering researchers to effectively utilize this compound in their synthetic endeavors.

Chemical Properties and Identification

2-Phenylethanimidamide hydrochloride is a white to off-white crystalline solid. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for its use in various reaction conditions.[1]

| Property | Value | Source |

| CAS Number | 2498-46-6 | [2] |

| Molecular Formula | C₈H₁₁ClN₂ | [2] |

| Molecular Weight | 170.64 g/mol | [2] |

| Synonyms | 2-Phenylacetimidamide hydrochloride, Benzeneethanimidamide hydrochloride | [1][2] |

| SMILES | N=C(N)CC1=CC=CC=C1.[H]Cl | [2] |

| Purity | Typically ≥95% | [3] |

| Storage | Store at 4°C | [2] |

Synthesis of 2-Phenylethanimidamide Hydrochloride via the Pinner Reaction

The most direct and widely applicable method for the synthesis of 2-Phenylethanimidamide hydrochloride is through the Pinner reaction. This classic transformation involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which can then be treated with ammonia to yield the desired amidine.[4] The starting material for this synthesis is phenylacetonitrile (also known as benzyl cyanide).

Causality of Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. The presence of water would lead to the hydrolysis of the intermediate imino ester, resulting in the formation of phenylacetamide as a significant byproduct.[5] Therefore, the use of anhydrous solvents and reagents is critical for maximizing the yield of the desired product.

-

Gaseous Hydrogen Chloride: Gaseous HCl is used to generate the highly electrophilic nitrilium ion from the nitrile, which is then susceptible to nucleophilic attack by the alcohol.[5] The use of HCl gas ensures that the reaction medium remains anhydrous.

-

Ammonia Treatment: The intermediate Pinner salt is converted to the final amidine product by nucleophilic substitution with ammonia. The timing and conditions of ammonia addition are crucial to prevent side reactions.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including in-process checks and purification steps that ensure the integrity of the final product.

Step 1: Formation of the Pinner Salt (Ethyl 2-phenylethanimidoate hydrochloride)

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a drying tube, and a thermometer is charged with anhydrous ethanol (5 equivalents) and phenylacetonitrile (1 equivalent). The flask is cooled to 0°C in an ice bath.

-

HCl Gas Introduction: Dry hydrogen chloride gas is bubbled through the stirred solution. The temperature should be maintained between 0-5°C throughout the addition. The reaction is exothermic, so the rate of HCl addition should be controlled to prevent a temperature rise.

-

Reaction Monitoring: The reaction progress can be monitored by the precipitation of the white, crystalline Pinner salt. The reaction is typically stirred for an additional 2-4 hours at 0°C after the addition of HCl is complete to ensure full conversion.

-

Isolation of the Intermediate: The precipitated Pinner salt is collected by filtration under a nitrogen atmosphere, washed with cold, anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Step 2: Ammonolysis to 2-Phenylethanimidamide Hydrochloride

-

Reaction Setup: The dried Pinner salt is suspended in anhydrous ethanol in a clean, dry flask equipped with a magnetic stirrer and a gas inlet tube, and cooled to 0°C.

-

Ammonia Gas Introduction: Anhydrous ammonia gas is bubbled through the suspension. The reaction is typically complete within 2-3 hours.

-

Product Formation: As the reaction proceeds, the Pinner salt will dissolve and a new precipitate, 2-Phenylethanimidamide hydrochloride, will form.

-

Isolation and Purification: The product is collected by filtration, washed with cold anhydrous ethanol and then with anhydrous diethyl ether. The resulting white solid is dried under vacuum to yield 2-Phenylethanimidamide hydrochloride.

Caption: Mechanism of the Pinner reaction for amidine synthesis.

Role in Drug Discovery and Medicinal Chemistry

While specific biological activity for 2-Phenylethanimidamide hydrochloride is not widely reported, its value lies in being a precursor to compounds with the imidamide or amidine functional group. The amidine moiety is a key pharmacophore in a variety of biologically active molecules due to its ability to act as a strong hydrogen bond donor and its basic nature, often being protonated at physiological pH.

-

Nitric Oxide Synthase (NOS) Inhibitors: Some novel imidamide derivatives have been synthesized and evaluated as inhibitors of nitric oxide synthase, with some showing selectivity for the inducible isoform (iNOS). [6]This suggests that the imidamide scaffold can be a starting point for developing anti-inflammatory agents.

-

Anti-trypanosomal Agents: Research has shown that imidamide analogs can be potent and selective anti-trypanosomal agents. [7][8]The imidamide moiety can facilitate uptake by the parasite's P2 membrane transporter protein. [7][8]One study reported a di-imidamide analog with an IC50 of 1 nM against Trypanosoma brucei. [7][8]* Building Block for Heterocycles: The imidamide functional group is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many drug scaffolds.

The use of 2-Phenylethanimidamide hydrochloride allows for the introduction of the phenylacetyl-amidine fragment into a molecule, which can be a crucial step in the synthesis of novel drug candidates.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons in the range of 7.2-7.4 ppm, a singlet for the benzylic CH₂ group around 3.6 ppm, and broad signals for the NH₂ protons which can be exchangeable with D₂O. The chemical shift of the NH₂ protons can be highly variable depending on the solvent and concentration.

-

¹³C NMR: Expected signals would include aromatic carbons between 127-135 ppm, a benzylic carbon around 40 ppm, and a signal for the imidamide carbon (C=N) in the range of 160-170 ppm.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic peaks would include N-H stretching vibrations in the range of 3100-3400 cm⁻¹, a C=N stretching vibration around 1650 cm⁻¹, and aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₈H₁₀N₂) at m/z 134.18. Fragmentation patterns would likely involve the loss of ammonia and cleavage at the benzylic position.

-

Safety and Handling

2-Phenylethanimidamide hydrochloride is classified as a hazardous substance and should be handled with appropriate precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [2]* Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [2] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [2] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2]* Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents.

-

-

Storage: Store in a tightly sealed container in a cool, dry place at 4°C. [2]

Conclusion

2-Phenylethanimidamide hydrochloride, CAS number 2498-46-6, is a valuable, albeit not widely studied, chemical intermediate. Its synthesis via the Pinner reaction from phenylacetonitrile is a robust and scalable method. While it may not possess significant intrinsic biological activity, its utility as a precursor for introducing the phenylacetyl-amidine moiety into more complex molecules makes it a compound of interest for researchers in drug discovery and medicinal chemistry. The amidine functional group it provides is a key component in a variety of biologically active compounds, highlighting the potential of 2-Phenylethanimidamide hydrochloride as a versatile building block for the synthesis of novel therapeutics. As with all research chemicals, proper handling and safety precautions are paramount.

References

-

NROChemistry. Pinner Reaction. [Link]

-

Wikipedia. Benzyl cyanide. [Link]

-

Wikipedia. Pinner reaction. [Link]

-

Carrión, M. D., et al. (2021). Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors. Bioorganic & Medicinal Chemistry, 45, 116294. [Link]

-

Synthonix. 2-Phenylacetimidamide hydrochloride - [P22633]. [Link]

-

Bobba, V., et al. (2022). Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. Bioorganic & Medicinal Chemistry, 61, 116740. [Link]

-

ResearchGate. Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. [Link]

-

PubMed. Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. Synthonix, Inc > 2498-46-6 | 2-Phenylacetimidamide hydrochloride [synthonix.com]

- 4. CAS#:2498-46-6 | 2-Phenylethanimidamide hydrochloride (1:1) | Chemsrc [chemsrc.com]

- 5. 2498-46-6 CAS Manufactory [m.chemicalbook.com]

- 6. US9512077B2 - Process for the preparation of methylphenidate hydrochloride and its intermediates thereof - Google Patents [patents.google.com]

- 7. Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collision-induced dissociation of phenethylamides: role of ion-neutral complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylethanimidamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-phenylethanimidamide hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route detailed is the Pinner reaction, a classic and reliable method for the preparation of amidines from nitriles. This document offers a step-by-step protocol, an in-depth discussion of the reaction mechanism, and a thorough guide to the characterization of the target compound using modern analytical techniques. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical, field-proven insights to enable successful synthesis and validation.

Introduction and Significance

2-Phenylethanimidamide, and its hydrochloride salt, belong to the amidine class of organic compounds. Amidines are recognized as important pharmacophores due to their ability to act as strong bases and engage in hydrogen bonding, making them effective mimics of guanidines found in many biological systems. Their presence in numerous biologically active molecules underscores their significance in the development of therapeutic agents. The 2-phenylethyl moiety is also a common structural motif in pharmaceuticals, contributing to favorable interactions with various biological targets. The hydrochloride salt form of 2-phenylethanimidamide enhances its stability and solubility, facilitating its use in further synthetic applications and biological assays.[1]

This guide will focus on the practical synthesis of 2-phenylethanimidamide hydrochloride via the Pinner reaction, a robust method for the conversion of nitriles to amidines.[2][3] We will also delve into the essential characterization techniques required to confirm the identity and purity of the synthesized compound.

Synthesis of 2-Phenylethanimidamide Hydrochloride via the Pinner Reaction

The Pinner reaction is a two-step process that first involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. This intermediate is then treated with ammonia to yield the desired amidine.[2][4] The overall transformation for the synthesis of 2-phenylethanimidamide hydrochloride is depicted below:

Overall Reaction:

Causality Behind Experimental Choices

-

Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous conditions.[2][3] The Pinner salt intermediate is highly susceptible to hydrolysis, which would lead to the formation of an ester as an undesired byproduct. The use of anhydrous solvents and reagents is therefore critical for the success of the synthesis.

-

Acid Catalyst: Gaseous hydrogen chloride is the classic and most effective acid catalyst for this reaction. It protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon and facilitating the nucleophilic attack by the alcohol.[2]

-

Temperature Control: The initial formation of the Pinner salt is typically carried out at low temperatures (0-5 °C) to minimize the formation of side products and to control the exothermic nature of the reaction.[3]

-

Ammonolysis: The conversion of the Pinner salt to the amidine is achieved by treatment with ammonia. A slight excess of ammonia is used to ensure complete conversion and to neutralize the HCl salt of the amidine, which can then be isolated.

Experimental Protocol

This protocol is adapted from established Pinner reaction methodologies.[2]

Materials:

-

2-Phenylethanenitrile (Benzyl cyanide)

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Dry Hydrogen Chloride (gas)

-

Ammonia (gas)

-

Round-bottom flask equipped with a magnetic stirrer and a gas inlet tube

-

Drying tube (e.g., with calcium chloride)

-

Ice bath

Step 1: Synthesis of Ethyl 2-phenylethanimidate hydrochloride (Pinner Salt)

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 2-phenylethanenitrile (1 equivalent) in anhydrous ethanol (3-4 equivalents).

-

Cool the solution to 0 °C using an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature between 0 and 5 °C.

-

Continue the addition of HCl until the solution is saturated and a precipitate of the Pinner salt begins to form.

-

Seal the flask and allow it to stand at 0-5 °C for 12-24 hours to ensure complete formation of the Pinner salt.

-

The Pinner salt can be isolated by filtration under an inert atmosphere, washed with anhydrous diethyl ether, and used directly in the next step.

Step 2: Synthesis of 2-Phenylethanimidamide hydrochloride

-

Suspend the freshly prepared ethyl 2-phenylethanimidate hydrochloride in anhydrous ethanol in a clean, dry flask at 0 °C.

-

Bubble anhydrous ammonia gas through the suspension with vigorous stirring.

-

Continue the addition of ammonia until the reaction is complete (this can be monitored by TLC or the disappearance of the Pinner salt).

-

The reaction mixture will contain the desired 2-phenylethanimidamide hydrochloride and ammonium chloride.

-

Filter the mixture to remove ammonium chloride.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-phenylethanimidamide hydrochloride.

-

The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether.

Reaction Mechanism and Workflow Diagrams

Diagram 1: Pinner Reaction Mechanism

Caption: Mechanism of the Pinner reaction for the synthesis of 2-Phenylethanimidamide hydrochloride.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of 2-Phenylethanimidamide hydrochloride.

Characterization of 2-Phenylethanimidamide Hydrochloride

Thorough characterization is essential to confirm the structure and purity of the synthesized 2-phenylethanimidamide hydrochloride. The following analytical techniques are recommended. Predicted data is based on the known spectra of analogous compounds, such as 2-phenylethylamine hydrochloride.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Aromatic Protons (C₆H₅-): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons.

-

Methylene Protons (-CH₂-Ph): A triplet around δ 2.8-3.0 ppm, integrating to 2 protons.

-

Methylene Protons (-CH₂-C(NH)NH₂): A triplet around δ 2.5-2.7 ppm, integrating to 2 protons.

-

Amidine Protons (-C(NH)NH₂): Broad signals that may appear between δ 8.0-10.0 ppm, integrating to 3 protons. The exact chemical shift and appearance of these protons can be highly variable due to tautomerism and exchange with residual water in the solvent. A D₂O exchange experiment would confirm these peaks, as they would disappear upon addition of D₂O.

¹³C NMR Spectroscopy:

-

Aromatic Carbons (C₆H₅-): Multiple signals expected in the δ 125-140 ppm range.

-

Amidine Carbon (-C(NH)NH₂): A signal in the downfield region, typically around δ 165-175 ppm.

-

Methylene Carbon (-CH₂-Ph): A signal around δ 35-40 ppm.

-

Methylene Carbon (-CH₂-C(NH)NH₂): A signal around δ 30-35 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| 3300-3100 | N-H stretching (amidine) |

| 3000-2850 | C-H stretching (aliphatic) |

| ~1650 | C=N stretching (amidine) |

| 1600, 1495, 1450 | C=C stretching (aromatic ring) |

| 750-700 | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable technique for the analysis of the amidine hydrochloride salt.

-

Expected Molecular Ion (M+H)⁺: The protonated molecule [C₈H₁₁N₂]⁺ would have a mass-to-charge ratio (m/z) of approximately 135.10.

Physical Properties

-

Appearance: Expected to be a white to off-white crystalline solid.[1]

-

Solubility: Soluble in water and polar organic solvents like ethanol and methanol.[1]

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of 2-phenylethanimidamide hydrochloride. The Pinner reaction provides a reliable and well-established method for its preparation from readily available starting materials. The detailed experimental protocol and discussion of the underlying chemical principles are intended to equip researchers with the necessary knowledge for a successful synthesis. Furthermore, the characterization data, while predictive, offers a solid framework for the verification of the final product's identity and purity. The methodologies described herein are robust and can be adapted for the synthesis of other related amidine compounds, highlighting the versatility of this chemical transformation in the pursuit of novel molecules for drug discovery and development.

References

-

NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0002017). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275). Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylethylamine hydrochloride. Retrieved from [Link]

- Watanabe, K., et al. (2012). Improved Pinner Reaction with CPME as a Solvent. Synlett, 23(10), 1533-1535.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(2-phenylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

- Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577.

-

ResearchGate. (n.d.). IR spectrum of.... Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 : 1 ratio.... Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Phenylacetamide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Data. Retrieved from [Link]

-

PubChem. (n.d.). Phenethylamine. Retrieved from [Link]

- Google Patents. (n.d.). CN101973889A - Method for preparing and synthesizing chiral (R)-alpha-phenethylamine hydrochloride.

Sources

Unlocking the Therapeutic Potential of 2-Phenylethanimidamide Hydrochloride: A Hypothesis-Driven Research Framework

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

2-Phenylethanimidamide hydrochloride is a small molecule whose biological potential remains largely uncharted in public-domain research. However, its chemical architecture, featuring a cationic amidine head group and a lipophilic 2-phenylethyl tail, presents a compelling case for targeted investigation. The amidine moiety is a well-established pharmacophore found in compounds with potent anticancer, anti-inflammatory, and antimicrobial activities, often mediating interactions with nucleic acids or key enzymes.[1][2][3] Concurrently, the 2-phenylethyl scaffold is a classic structural motif in neuroactive compounds, known for its ability to facilitate entry into the central nervous system and interact with monoaminergic pathways.[4][5] This guide presents a hypothesis-driven framework for the systematic evaluation of 2-Phenylethanimidamide hydrochloride. We provide detailed, field-tested protocols for exploring its potential in oncology, inflammation, and neuromodulation, empowering researchers to rigorously assess its therapeutic promise.

Introduction to 2-Phenylethanimidamide Hydrochloride: A Structural Rationale

The scientific rationale for investigating a novel compound is rooted in its structure. By deconstructing 2-Phenylethanimidamide hydrochloride into its core components, we can formulate robust hypotheses about its potential biological activities.

Chemical Identity and Physicochemical Properties

2-Phenylethanimidamide hydrochloride (also known as Benzeneethanimidamide, hydrochloride) is a water-soluble, crystalline solid.[6] Its hydrochloride salt form enhances stability and solubility, making it amenable to a wide range of biological assays.[6]

| Property | Value | Source |

| CAS Number | 2498-46-6 | [6] |

| Molecular Formula | C₈H₁₁ClN₂ | [6] |

| Appearance | White to off-white crystalline solid | [6] |

| Solubility | Soluble in water and various organic solvents | [6] |

| Synonyms | 2-Phenylacetimidamide hydrochloride, Benzeneethanimidamide hydrochloride | [6] |

The Amidine Moiety: A Privileged Pharmacophore

The amidine group is a potent nitrogenous base that is typically protonated at physiological pH. This cationic nature is critical to its function in many biologically active molecules.[7] Research has shown that amidine-containing compounds are versatile, exhibiting a wide array of activities:

-

Antiproliferative Agents: Many aromatic diamidines function as DNA minor groove binders, interfering with replication and transcription, leading to cytotoxic effects in cancer cells.[2][8]

-

Enzyme Inhibitors: The unique electrostatic properties of amidines allow them to act as potent inhibitors of enzymes like sphingosine kinases (SphK), which are implicated in cancer and inflammatory diseases.[7]

-

Receptor Agonists: Amidine derivatives have been successfully developed as agonists for specific receptor types, such as muscarinic receptors, which are targets for Alzheimer's disease therapies.[9]

The 2-Phenylethyl Scaffold: Implications for CNS Activity

The 2-phenylethylamine backbone is the parent structure for a class of endogenous monoamine neurotransmitters, including dopamine and norepinephrine.[10] Its inclusion in the target molecule suggests several key possibilities:

-

Blood-Brain Barrier Penetration: This lipophilic scaffold is known to facilitate passage across the blood-brain barrier, a critical property for any centrally active therapeutic.[4]

-

Neuromodulatory Effects: Compounds with this structure frequently interact with monoaminergic systems, acting as neurotransmitter releasing agents or reuptake inhibitors.[5][11]

By combining the DNA- and enzyme-targeting potential of the amidine group with the CNS-penetrant properties of the phenylethyl scaffold, 2-Phenylethanimidamide hydrochloride emerges as a candidate for investigation as an anticancer agent, an anti-inflammatory compound, or a novel neuromodulator.

Investigating Potential Anticancer Activity

Our primary hypothesis is that 2-Phenylethanimidamide hydrochloride may exert anticancer effects through mechanisms characteristic of amidine-containing compounds: DNA binding and/or inhibition of pro-proliferative kinases.

Mechanistic Hypotheses

Two primary, non-mutually exclusive mechanisms will be investigated.

Caption: Potential anticancer mechanisms of 2-Phenylethanimidamide hydrochloride.

Experimental Workflow for Anticancer Evaluation

A tiered approach ensures efficient use of resources, starting with broad screening and progressing to detailed mechanistic studies for validated hits.

Caption: Tiered workflow for comprehensive anticancer activity evaluation.

Protocol 1: In Vitro Antiproliferative Screening (MTT Assay)

Rationale: The MTT assay is a robust, colorimetric method to quantify cell viability. It provides a quantitative measure (IC₅₀) of a compound's ability to inhibit cell growth, allowing for comparison across different cell lines.

Methodology:

-

Cell Plating: Seed cancer cell lines (e.g., HeLa, HepG2, SW620) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2X serial dilution of 2-Phenylethanimidamide hydrochloride in appropriate cell culture medium, ranging from 100 µM to 0.1 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Investigating Potential Anti-inflammatory Activity

Rationale: Given that many amidine derivatives exhibit anti-inflammatory properties, we hypothesize that 2-Phenylethanimidamide hydrochloride may modulate key inflammatory pathways.[1]

Mechanistic Hypothesis

The core hypothesis is that the compound can suppress the production of pro-inflammatory mediators in immune cells following a pathogenic stimulus.

Protocol 2: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

Rationale: This in vitro model mimics bacterial-induced inflammation. LPS, a component of Gram-negative bacteria, activates macrophages (like the RAW 264.7 cell line) to produce inflammatory mediators such as nitric oxide (NO) and cytokines. Measuring the reduction of these mediators is a standard method for assessing anti-inflammatory potential.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in 24-well plates until they reach 80% confluency.

-

Pre-treatment: Treat the cells with various concentrations of 2-Phenylethanimidamide hydrochloride (e.g., 1-50 µM) for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include vehicle and positive controls (e.g., dexamethasone).

-

Endpoint 1 (Nitric Oxide): Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

-

Endpoint 2 (Cytokines): Use the remaining supernatant to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

Analysis: Compare the levels of NO and cytokines in treated wells to the LPS-only control to determine the percentage of inhibition.

Investigating Potential Neuromodulatory Activity

Rationale: The 2-phenylethylamine core structure is a strong indicator of potential activity within the central nervous system.[10][12] We will investigate interactions with key systems involved in mood and cognition.

Mechanistic Hypothesis

The compound may interact with monoamine transporters or muscarinic receptors, thereby altering neurotransmitter levels or signaling.[5][9]

Protocol 3: Radioligand Binding Assays

Rationale: Competitive binding assays are the gold standard for determining if a compound directly interacts with a specific receptor or transporter. This protocol allows for the determination of binding affinity (Ki).

Methodology:

-

Membrane Preparation: Use commercially available membrane preparations from cells expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or M1 muscarinic receptor.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and increasing concentrations of 2-Phenylethanimidamide hydrochloride.

-

Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Detection: Wash the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC₅₀ and convert it to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Summary and Future Directions

This guide outlines a structured, multi-pronged approach to characterizing the biological activity of 2-Phenylethanimidamide hydrochloride. The proposed workflows in oncology, inflammation, and neuroscience are based on the compound's distinct structural motifs—the amidine pharmacophore and the phenylethyl scaffold. Positive results in any of these primary screens will warrant progression to more advanced in vivo models and structure-activity relationship (SAR) studies. By systematically executing this research plan, the scientific community can effectively determine whether this promising molecule holds the potential to become a lead compound for future drug development.

References

-

Sondhi, S. M., Singh, J., Kumar, A., Jamal, H., & Gupta, P. P. (2009). Synthesis of Amidine and Amide Derivatives and Their Evaluation for Anti-Inflammatory and Analgesic Activities. European Journal of Medicinal Chemistry. [Link]

-

Kharel, Y., et al. (2012). Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Abe, A., et al. (1998). Synthesis and biochemical activity of novel amidine derivatives as m1 muscarinic receptor agonists. Journal of Medicinal Chemistry. [Link]

-

Perin, N., et al. (2019). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules. [Link]

-

ResearchGate. Synthesis of Amidines and its application to heterocycles synthesis. ResearchGate. [Link]

-

Kellett, A., et al. (2021). Novel polyamide amidine anthraquinone platinum(II) complexes: cytotoxicity, cellular accumulation, and fluorescence distributions in 2D and 3D cell culture models. JBIC Journal of Biological Inorganic Chemistry. [Link]

-

ResearchGate. Novel polyamide amidine anthraquinone platinum(II) complexes: cytotoxicity, cellular accumulation, and fluorescence distributions in 2D and 3D cell culture models. ResearchGate. [Link]

-

PubChem. 2-Phenylethylamine hydrochloride. National Center for Biotechnology Information. [Link]

-

I.R. P. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [Link]

-

Manna, A., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Chemistry. [Link]

-

Ghaderi, A., Khalili, D., & Havasel, H. (2025). Recent developments in the synthesis of amidines. Tetrahedron. [Link]

Sources

- 1. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in the synthesis of amidines [ouci.dntb.gov.ua]

- 4. chemimpex.com [chemimpex.com]

- 5. selleckchem.com [selleckchem.com]

- 6. CAS 2498-46-6: 2-phenylethanimidamide hydrochloride [cymitquimica.com]

- 7. Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel polyamide amidine anthraquinone platinum(II) complexes: cytotoxicity, cellular accumulation, and fluorescence distributions in 2D and 3D cell culture models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biochemical activity of novel amidine derivatives as m1 muscarinic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Phenylethylamine hydrochloride | 156-28-5 [chemicalbook.com]

- 12. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

Navigating the Physicochemical Landscape of 2-Phenylethanimidamide Hydrochloride: A Technical Guide to Solubility and Stability

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of the core physicochemical properties of 2-phenylethanimidamide hydrochloride (CAS 2498-46-6), focusing on its solubility and chemical stability. As a Senior Application Scientist, the following sections synthesize established scientific principles with actionable, field-proven methodologies to empower your research and development endeavors.

Introduction: Understanding 2-Phenylethanimidamide Hydrochloride

2-Phenylethanimidamide hydrochloride is a chemical entity characterized by a phenyl group attached to an ethanimidamide moiety.[1] It is typically available as a white to off-white crystalline solid.[1] The presence of the hydrochloride salt enhances its polarity, which is a critical determinant of its solubility and stability profile.[1] The imidamide functional group, structurally related to amides, is the primary site of potential chemical transformations, guiding the strategy for stability assessment. A thorough understanding of these properties is paramount for its application in medicinal chemistry and drug development.[1]

Solubility Profile: From Qualitative Assessment to Quantitative Determination

The hydrochloride salt form of 2-phenylethanimidamide suggests good solubility in aqueous and polar organic solvents.[1] While qualitative descriptions indicate it is "soluble in water and various organic solvents," precise quantitative data is essential for formulation development, dosage form design, and in vitro/in vivo testing.[1]

Physicochemical Principles of Solubility

The solubility of 2-phenylethanimidamide hydrochloride is governed by the interplay of its ionic and organic components. The key contributing factors include:

-

Ionic Nature : As a hydrochloride salt, the molecule can dissociate in polar solvents, leading to strong ion-dipole interactions with solvent molecules like water.

-

Hydrogen Bonding : The amine and imine functionalities can act as hydrogen bond donors and acceptors, further enhancing solubility in protic solvents.

-

Molecular Structure : The phenyl group introduces a degree of lipophilicity, which may influence solubility in less polar organic solvents.

Quantitative Solubility Data

A summary of anticipated solubility in common laboratory solvents is presented below. It is imperative to experimentally verify these values for specific research applications.

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | High polarity and hydrogen bonding capacity. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Polar protic solvent, though slightly less polar than methanol. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent. |

| N,N-Dimethylformamide (DMF) | Soluble | Polar aprotic solvent. |

| Acetonitrile | Sparingly Soluble to Soluble | Less polar than other listed organic solvents. |

| Dichloromethane | Sparingly Soluble to Insoluble | Non-polar organic solvent. |

| Hexane | Insoluble | Non-polar organic solvent. |

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for the quantitative determination of the solubility of 2-phenylethanimidamide hydrochloride.

Objective: To determine the equilibrium solubility of 2-phenylethanimidamide hydrochloride in various solvents at a specified temperature.

Materials:

-

2-Phenylethanimidamide hydrochloride

-

Selected solvents (e.g., water, methanol, ethanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-phenylethanimidamide hydrochloride to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Centrifuge the collected supernatant to remove any remaining suspended solids.

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using the analytical method to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

-

Caption: Workflow for Experimental Solubility Determination.

Chemical Stability: A Forced Degradation Approach

Assessing the chemical stability of 2-phenylethanimidamide hydrochloride is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products.[2] A forced degradation study, as recommended by the International Council for Harmonisation (ICH) guidelines, is the cornerstone of this evaluation.[2]

Predicted Degradation Pathways

The imidamide functional group is susceptible to hydrolysis, which is anticipated to be a primary degradation pathway.

-

Hydrolytic Degradation :

-

Acid-Catalyzed Hydrolysis : In the presence of acid and water, the imidamide can hydrolyze to form the corresponding carboxylic acid (phenylacetic acid) and ammonium ions.[3][4]

-

Base-Catalyzed Hydrolysis : Under alkaline conditions, hydrolysis will yield the carboxylate salt (phenylacetate) and ammonia.[3][4]

-

-

Oxidative Degradation : While the core structure is relatively robust, the benzylic position could be susceptible to oxidation, particularly under harsh conditions.

-

Photolytic Degradation : Aromatic compounds can be susceptible to photodegradation upon exposure to UV light.

-

Thermal Degradation : Elevated temperatures can provide the energy to overcome activation barriers for various degradation reactions.

Experimental Protocol for Forced Degradation Studies

This protocol provides a framework for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.[5][6]

Objective: To investigate the degradation of 2-phenylethanimidamide hydrochloride under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

-

2-Phenylethanimidamide hydrochloride

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

High-purity water

-

Suitable organic solvent for stock solution (e.g., methanol)

-

Temperature-controlled ovens/water baths

-

Photostability chamber

-

pH meter

-

HPLC system with a PDA or MS detector

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of 2-phenylethanimidamide hydrochloride in a suitable solvent (e.g., 1 mg/mL in methanol).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of acidic solution (e.g., 0.1 M HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of basic solution (e.g., 0.1 M NaOH). Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3%). Store at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) for a defined period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Dilute the samples to a suitable concentration for analysis.

-

Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. A method with a photodiode array (PDA) detector is recommended to assess peak purity and identify the formation of new chromophores. Mass spectrometry (MS) can be used for the identification of degradation products.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with the unstressed control to identify degradation products.

-

Calculate the percentage of degradation.

-

Assess the peak purity of the parent compound in the presence of degradation products to establish the stability-indicating nature of the analytical method.

-

Caption: Forced Degradation Study Workflow.

Excipient Compatibility: Ensuring Formulation Stability

During formulation development, it is crucial to assess the compatibility of 2-phenylethanimidamide hydrochloride with various excipients.[7] Incompatibilities can lead to degradation of the active pharmaceutical ingredient (API), altering its efficacy and safety profile.[7]

Potential Incompatibilities

For an amine hydrochloride salt, potential incompatibilities include:

-

Maillard Reaction : Interaction with reducing sugars (e.g., lactose) can lead to the formation of colored degradation products.[7]

-

pH Effects : Basic or acidic excipients could alter the micro-pH environment, potentially accelerating hydrolysis.

-

Adsorption : The API may adsorb onto the surface of certain excipients.

Experimental Protocol for Excipient Compatibility Screening

Objective: To screen for potential chemical incompatibilities between 2-phenylethanimidamide hydrochloride and common pharmaceutical excipients.

Materials:

-

2-phenylethanimidamide hydrochloride

-

Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.)

-

Vials

-

Temperature and humidity-controlled stability chambers

-

HPLC system

Methodology:

-

Sample Preparation:

-

Prepare binary mixtures of 2-phenylethanimidamide hydrochloride and each excipient, typically in a 1:1 or 1:5 ratio by weight.

-

Prepare a control sample of the pure API.

-

For accelerated testing, a small amount of water (e.g., 5% w/w) can be added to the mixtures.

-

-

Storage:

-

Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks).

-

-

Analysis:

-

At designated time points, analyze the samples by HPLC to quantify the remaining API and detect the formation of any new peaks (degradation products).

-

Physical observations (e.g., color change, clumping) should also be recorded.

-

-

Evaluation:

-

Compare the stability of the API in the binary mixtures to the pure API control. A significant increase in degradation or the appearance of new degradation peaks indicates a potential incompatibility.

-

Summary and Recommendations

This technical guide provides a foundational framework for characterizing the solubility and stability of 2-phenylethanimidamide hydrochloride. While general solubility in polar solvents is anticipated, quantitative determination is a critical step for any development program. The imidamide functionality is a key target for hydrolytic degradation, and a comprehensive forced degradation study is essential to understand the molecule's intrinsic stability and to develop a robust, stability-indicating analytical method. Early-stage excipient compatibility screening will mitigate risks during formulation development. By employing the methodologies outlined herein, researchers can build a robust physicochemical profile of 2-phenylethanimidamide hydrochloride, enabling its confident progression through the research and development pipeline.

References

-

Chemguide. The hydrolysis of amides. [Link]

-

Science.gov. Stability-indicating hplc method: Topics. [Link]

-

Chemistry LibreTexts. The Hydrolysis of Amides. [Link]

-

BioPharm International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. [Link]

-

MedCrave. Forced Degradation Studies. [Link]

-

Scientific & Academic Publishing. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

-

PubMed. Drug-excipient compatibility testing using a high-throughput approach and statistical design. [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Chemsrc. 2-Phenylethanimidamide hydrochloride (1:1). [Link]

-

National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

SciSpace. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]

Sources

- 1. CAS 2498-46-6: 2-phenylethanimidamide hydrochloride [cymitquimica.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Structural analogs of 2-Phenylethanimidamide hydrochloride

An In-Depth Technical Guide to the Structural Analogs of 2-Phenylethanimidamide Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-phenethylamine scaffold is a cornerstone of modern medicinal chemistry, forming the backbone of numerous neurotransmitters and pharmacologically active agents.[1][2] When functionalized with an amidine group, as in 2-Phenylethanimidamide, it presents a unique combination of a lipophilic aromatic system and a strongly basic functional group, creating a valuable starting point for drug discovery. This technical guide provides an in-depth exploration of the structural analogs of 2-Phenylethanimidamide hydrochloride. It is designed for researchers, medicinal chemists, and drug development professionals, offering a synthesis of synthetic strategies, bioisosteric replacement principles, and pharmacological considerations. We will dissect the core molecule, detail robust synthetic protocols, and explore rational design strategies for modifying the phenethyl and amidine moieties to modulate biological activity, receptor selectivity, and pharmacokinetic profiles.

Part 1: Deconstructing the Core Moiety: 2-Phenylethanimidamide

Before exploring its analogs, it is crucial to understand the constituent parts of the parent molecule, 2-Phenylethanimidamide hydrochloride, and the distinct roles each component plays in its chemical and pharmacological character.

Physicochemical Profile

2-Phenylethanimidamide hydrochloride is a crystalline solid, typically white to off-white, with good solubility in water and various organic solvents.[3] Its hydrochloride salt form enhances stability and simplifies handling compared to the free base.[3]

| Property | Value | Source |

| CAS Number | 2498-46-6 | [3][4][5] |

| Molecular Formula | C₈H₁₁ClN₂ | [3] |

| Molecular Weight | 170.64 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [3] |

| Structure | c1ccc(cc1)CC(=N)N.Cl | [3] |

The Phenethylamine Pharmacophore: A Privileged Scaffold

The 2-phenethylamine substructure is a "privileged scaffold" in drug discovery, most famously represented by the endogenous catecholamines: dopamine, norepinephrine, and epinephrine.[1] This framework is adept at crossing biological membranes and presenting functional groups for interaction with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs) and transporters within the central nervous system (CNS).[1][6] Its derivatives are known to target adenosine, adrenergic, and serotonin (5-HT) receptors, as well as the dopamine transporter (DAT), making it a versatile template for designing CNS-active agents.[1][6][7]

The Amidine Functional Group: More Than a Basic Moiety

Amidines are among the strongest organic bases, as protonation results in a resonance-stabilized amidinium cation where the positive charge is delocalized across both nitrogen atoms.[8] This high basicity (pKa typically > 10) ensures that amidine-containing compounds are protonated at physiological pH.

Key Roles in Drug Design:

-

Guanidine Mimic: The amidine group is a common bioisostere for the guanidine group found in arginine, enabling it to form strong hydrogen bond interactions with carboxylate residues (e.g., aspartate, glutamate) in protein binding sites.

-

Receptor Interaction: Its ability to form salt bridges and directed hydrogen bonds makes it a potent pharmacophore for interacting with targets like serine proteases and ion channels.

-

DNA Binding: Dicationic aromatic amidines, such as pentamidine, are known to bind to the minor groove of DNA, a mechanism central to their antiparasitic activity.[9]

Part 2: Foundational Synthetic Strategies

The synthesis of 2-Phenylethanimidamide and its analogs relies on established and versatile chemical transformations. The Pinner reaction is the most direct and widely cited method for preparing unsubstituted amidines from nitriles.[8][10]

The Pinner Reaction: A Robust Protocol

The Pinner reaction is a two-step process. First, a nitrile reacts with an alcohol in the presence of anhydrous acid (typically HCl gas) to form a stable intermediate known as a Pinner salt (an alkyl imidate hydrochloride).[11][12] Second, this salt is treated with ammonia or an amine to yield the desired amidine.[11][13] The anhydrous conditions in the first step are critical to prevent hydrolysis of the nitrile or the Pinner salt intermediate to a less reactive amide.[12][14]

Materials:

-

Phenylacetonitrile (Benzyl cyanide)

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (gas or solution in ethanol)

-

Round-bottom flask with a gas inlet tube and drying tube

-

Magnetic stirrer

Procedure:

-

Step 1: Formation of the Pinner Salt (Ethyl 2-phenylethanimidate hydrochloride)

-

Dissolve phenylacetonitrile (1 equivalent) in a minimal amount of anhydrous ethanol (1.1 equivalents) and anhydrous diethyl ether in a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas slowly through the stirred solution. The reaction is exothermic; maintain the temperature below 10°C.

-

Continue the addition of HCl until the solution is saturated. The Pinner salt will precipitate as a white solid.

-

Seal the flask and allow it to stand at 0-4°C for 12-24 hours to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the Pinner salt.

-

-

Step 2: Ammonolysis to form the Amidine Hydrochloride

-

Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask at 0°C.

-

Bubble anhydrous ammonia gas through the suspension with vigorous stirring, or add a saturated solution of ammonia in ethanol.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

The byproduct, ammonium chloride, will precipitate. Remove it by filtration.

-

Concentrate the filtrate under reduced pressure. The crude product will crystallize.

-

Recrystallize the solid from an appropriate solvent system (e.g., ethanol/ether) to yield pure 2-Phenylethanimidamide hydrochloride.

-

Caption: Workflow for the Pinner synthesis of 2-Phenylethanimidamide HCl.

Alternative Synthetic Approaches

While the Pinner reaction is classic, modern methods offer alternatives, often under milder conditions. These include:

-

Catalyzed Addition of Amines to Nitriles: Lewis acids (e.g., AlCl₃, ZnCl₂) or transition metal catalysts (e.g., Cu, Yb) can facilitate the direct addition of amines to unactivated nitriles.[15]

-

From Imidoyl Chlorides: Nitriles can be converted to imidoyl chlorides, which readily react with amines to form amidines.[8]

-

Multicomponent Reactions: Advanced methods allow for the construction of complex N-acyl or N-sulfonyl amidines from simple precursors in a single pot.[16]

Part 3: Rational Design of Structural Analogs

The design of analogs stems from a desire to optimize the parent molecule's properties. Key goals include enhancing potency, improving selectivity for a specific biological target, and refining the ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Strategy 1: Modification of the Phenethyl Moiety

Altering the phenethyl portion of the molecule is a primary strategy to modulate target affinity and selectivity.

-

Aromatic Ring Substitution: Introducing substituents onto the phenyl ring can profoundly impact electronic properties and steric interactions with the receptor binding pocket. For example, adding electron-withdrawing groups like halogens (Cl, F) or electron-donating groups like methyl or methoxy can influence binding to adrenergic or dopaminergic targets.[17] The 2,6-dichloro substitution pattern, for instance, is a hallmark of clonidine and related α₂-adrenergic agonists.

-

Alkyl Chain Homologation/Isomerization: Lengthening, shortening, or branching the ethyl linker between the phenyl ring and the amidine group can adjust the molecule's conformational flexibility and the spatial orientation of the two key pharmacophores.

Strategy 2: Bioisosteric Replacement of the Amidine Group

Bioisosterism—the replacement of a functional group with another that retains similar physicochemical properties—is a powerful tool for overcoming liabilities associated with the parent group.[18][19] The high basicity of amidines can reduce oral bioavailability and cell permeability, and the group can be susceptible to hydrolysis.[20]

-

Rationale for Replacement: The primary goal is to modulate the pKa to a more favorable range (7-9) while maintaining the crucial hydrogen bonding capabilities.[20] Improved metabolic stability is another key driver.[21][22]

| Functional Group | Structure Example | Approx. pKa | H-Bond Donors | H-Bond Acceptors | Key Features |

| Amidine | R-C(=NH)NH₂ | 10-12 | 2 | 1 | Strongly basic, resonance stabilized cation. |

| Guanidine | R-NH-C(=NH)NH₂ | 13-14 | 3-4 | 1 | Very strongly basic, excellent H-bond donor. |

| 1,2,4-Triazole | (Heterocycle) | ~10 (N-H) | 1 | 2 | Aromatic, metabolically stable amide mimic.[21][22] |

| Tetrazole | (Heterocycle) | ~4.5-5 (N-H) | 1 | 3-4 | Acidic mimic of a carboxylic acid, not an amidine, but a key bioisostere in general.[19][21] However, some tetrazole analogs have shown activity as PAD inhibitors, acting as Cl-amidine replacements.[21] |

| 1,2,4-Oxadiazole | (Heterocycle) | Non-basic | 0 | 2 | Neutral, metabolically robust amide/ester mimic.[22] |

Strategy 3: N-Substitution of the Amidine

Substituting one or more hydrogens on the amidine nitrogens provides another axis for optimization.

-

N-Alkyl/N-Aryl Substitution: Modifies steric bulk and lipophilicity, which can fine-tune receptor binding and selectivity.

-

Prodrug Strategies: Acylating the amidine can create a prodrug that is inactive until hydrolyzed in vivo. This can improve oral absorption. N-hydroxy amidines (amidoximes) are common prodrugs that are reduced to the active amidine form.[9]

Part 4: Case Study: Designing Analogs to Target the Dopamine Transporter (DAT)

To illustrate the practical application of these principles, we present a hypothetical case study focused on developing a selective inhibitor for the Dopamine Transporter (DAT).

-

Therapeutic Rationale: DAT is responsible for the reuptake of dopamine from the synaptic cleft, thus terminating its signal.[7] Inhibitors of DAT increase synaptic dopamine levels and are used to treat conditions like ADHD and narcolepsy. The phenethylamine scaffold is a well-established starting point for DAT inhibitors.[7]

-

Design Hypothesis: By introducing specific halogen substitutions onto the phenyl ring of 2-Phenylethanimidamide, we can enhance its affinity and selectivity for DAT. The unsubstituted amidine will serve as a key interaction point within the transporter's binding site.

| Compound ID | Structure | Modification | Rationale | Hypothetical Kᵢ for DAT (nM) |

| Parent-01 | 2-Phenylethanimidamide | None | Baseline compound | 1250 |

| Analog-01 | 2-(4-Chlorophenyl)ethanimidamide | 4-Chloro substitution | Increase lipophilicity, potential halogen bonding. | 450 |

| Analog-02 | 2-(3,4-Dichlorophenyl)ethanimidamide | 3,4-Dichloro substitution | Mimics a common motif in potent DAT inhibitors. | 85 |

| Analog-03 | 2-(3,4-Dichlorophenyl)ethan-N-methylimidamide | N-Methylation | Probe steric tolerance at the binding site. | 210 |

The proposed analogs would act as competitive inhibitors, binding to the DAT protein and physically blocking the reuptake of dopamine from the synapse into the presynaptic neuron. This leads to a prolonged presence of dopamine in the synaptic cleft, enhancing dopaminergic signaling.

Caption: Competitive inhibition of the dopamine transporter (DAT) at the synapse.

This protocol describes a standard method to determine the binding affinity of test compounds for the dopamine transporter.

-

Preparation: Homogenize striatal tissue (rich in DAT) from a suitable animal model (e.g., rat) in a cold buffer solution. Centrifuge to pellet the membranes and wash several times to remove endogenous ligands.

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand [³H]WIN 35,428 (a known high-affinity DAT ligand), and varying concentrations of the test compound (e.g., Analog-02).

-

Control Wells:

-

Total Binding: Membrane + Radioligand (no inhibitor).

-

Non-specific Binding: Membrane + Radioligand + a high concentration of a known non-radioactive DAT blocker (e.g., GBR 12909) to saturate all specific binding sites.

-

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 4°C) for a set time (e.g., 2 hours) to allow binding to reach equilibrium.

-

Termination & Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer.

-

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-